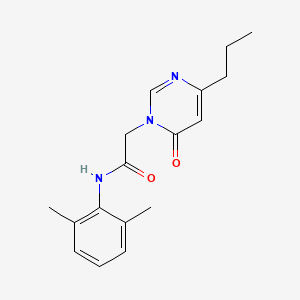

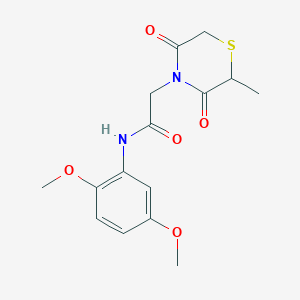

![molecular formula C19H22N2O2S2 B2750626 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 893790-47-1](/img/structure/B2750626.png)

4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C19H22N2O2S2 and a molecular weight of 374.52. It belongs to the class of compounds known as 1,2,4-benzothiadiazine 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-benzothiadiazine 1,1-dioxide ring, which is a fundamental part of some clinically applied drugs . The compound also contains functional groups like alkyl, aryl, alkylamino, benzyl, and thio at different positions of the ring .科学的研究の応用

Phosphodiesterase Inhibition and Therapeutic Potential

The research on benzyl derivatives of benzothiadiazine dioxides, including compounds structurally related to 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, has identified them as potential inhibitors of phosphodiesterase 7 (PDE7). This inhibition activity suggests a promising avenue for the treatment of T-cell-dependent disorders. The investigation into these compounds has revealed their ability to selectively inhibit PDE7 over other isoenzymes, highlighting their specificity and potential therapeutic benefits in immunological and inflammatory disorders (Martínez et al., 2000).

Anticancer Activity

Further exploration into the benzothiadiazine dioxide derivatives has uncovered compounds with significant antiproliferative properties against various cancer cell lines. The synthesis and testing of new 2-aryl-4H-3,1-benzothiazines have demonstrated their efficacy in inhibiting cancer cell proliferation, positioning these compounds as promising candidates for antitumor treatments. Their structural features and biological activities suggest a potential for the development of new anticancer therapies (Niewiadomy et al., 2011).

Antibacterial and Antioxidant Properties

The diverse biological activities of benzothiadiazine dioxide derivatives extend to antibacterial and antioxidant properties. A novel series of these compounds has shown preliminary efficacy in antibacterial and DPPH radical scavenging activities, indicating their potential as agents for combating bacterial infections and oxidative stress (Zia-ur-Rehman et al., 2009).

Cognitive Enhancement through AMPA Receptor Potentiation

Research on fluorinated benzothiadiazine 1,1-dioxides has identified compounds that act as potent cognitive enhancers through the potentiation of AMPA receptors. These findings suggest the potential of benzothiadiazine dioxide derivatives in enhancing cognitive functions, offering new avenues for the treatment of cognitive impairments and neurological conditions (Francotte et al., 2010).

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.

Biochemical Pathways

Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .

Pharmacokinetics

The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

特性

IUPAC Name |

4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKUJCKSMFLZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

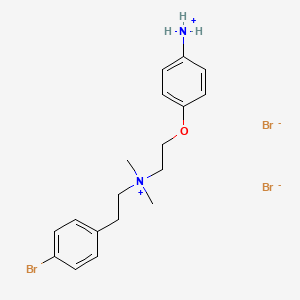

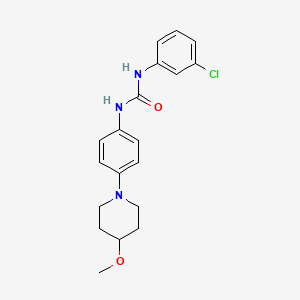

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)

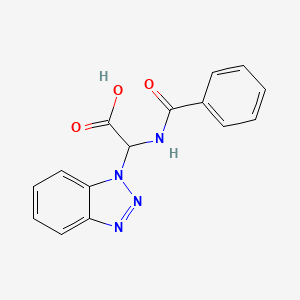

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

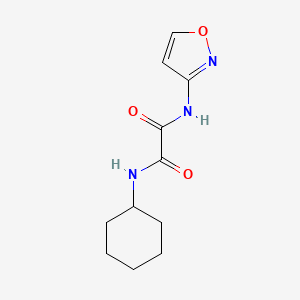

![3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750556.png)

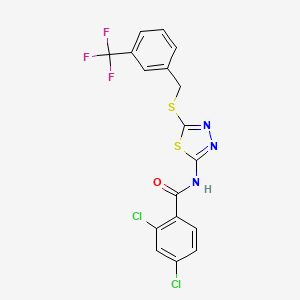

![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)

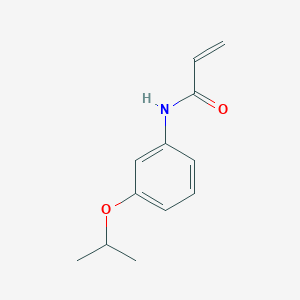

![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![3-Ethenylsulfonyl-N-[3-(1-methyltriazol-4-yl)phenyl]propanamide](/img/structure/B2750561.png)